molecular formula C10H7Cl2N B1462926 1,3-Dichloro-6-methylisoquinoline CAS No. 21902-38-5

1,3-Dichloro-6-methylisoquinoline

Cat. No.: B1462926
CAS No.: 21902-38-5
M. Wt: 212.07 g/mol
InChI Key: IQQBGIAYCYYEFH-UHFFFAOYSA-N
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Description

1,3-Dichloro-6-methylisoquinoline is a chemical compound with the molecular formula C10H7Cl2N . It has a molecular weight of 212.08 .


Synthesis Analysis

The synthesis of this compound involves the use of (1,1’-bis (diphenylphosphino)ferrocene)palladium (II) dichloride, sodium tetrahydroborate, and N,N,N,N,-tetramethylethylenediamine in tetrahydrofuran at 20℃ for 2.5 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 340.3±37.0 °C and a predicted density of 1.351±0.06 g/cm3 . The compound has a predicted pKa of -1.03±0.50 .

Scientific Research Applications

Corrosion Inhibition

1,3-Dichloro-6-methylisoquinoline has been studied for its potential in corrosion inhibition. For instance, 1-Methylisoquinoline derivatives have been investigated for their efficiency in mitigating mild steel corrosion in hydrochloric acid media. The effectiveness of these inhibitors increases with concentration at a temperature of 303 K. However, the efficiency decreases with an increase in temperature to 313-323 K, indicating a temperature-dependent inhibition performance (R. Al-Uqaily, 2015).

Synthetic Chemistry and Drug Development

The role of this compound derivatives in synthetic chemistry and drug development has been explored through various synthetic approaches. For example, a novel method for introducing a methyl group at C1 of isoquinolines exemplified a new total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. This process involves direct metalation followed by cuprate-mediated methylation, showcasing an efficient route to highly-substituted isoquinolines, which are pivotal in natural product synthesis and drug discovery (Benedikt C Melzer, Jan G. Felber, F. Bracher, 2018).

Organic Synthesis Applications

Furthermore, the compound has been utilized in organic synthesis, particularly in the arylation of sp3 C-H bonds of tetrahydroisoquinolines and isochromans via oxidation under mild conditions. This process demonstrates the compound's applicability in facilitating nucleophilic addition reactions, thereby expanding the toolkit for constructing complex organic molecules with significant pharmacological potential (Wataru Muramatsu, Kimihiro Nakano, Chao‐Jun Li, 2013).

Safety and Hazards

1,3-Dichloro-6-methylisoquinoline is labeled with the GHS07 symbol, indicating that it is harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Properties

IUPAC Name

1,3-dichloro-6-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-8-7(4-6)5-9(11)13-10(8)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQBGIAYCYYEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=NC(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674961
Record name 1,3-Dichloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21902-38-5
Record name 1,3-Dichloro-6-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21902-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-6-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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